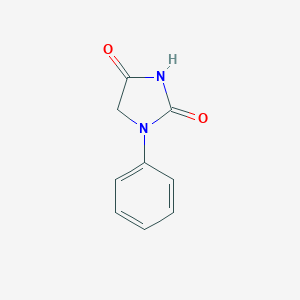

1-Phenylimidazolidine-2,4-dione

Description

Overview of the Imidazolidine-2,4-dione Scaffold in Academic Research

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin (B18101) scaffold, is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups. researchgate.netceon.rs This core structure is a cornerstone in medicinal chemistry due to its ability to be readily functionalized at various positions, allowing for the creation of diverse molecular libraries with a wide spectrum of biological activities. mdpi.comsrrjournals.comthieme-connect.com

Academic research has extensively demonstrated the versatility of the imidazolidine-2,4-dione scaffold, leading to the discovery of compounds with a broad range of pharmacological properties. These include, but are not limited to, anticonvulsant, anti-cancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. mdpi.comnih.govnih.govmdpi.commdpi.com The structural features of the hydantoin ring, particularly the presence of hydrogen bond donors and acceptors, enable it to interact with various biological targets, making it a privileged scaffold in drug discovery. researchgate.net

The synthesis of imidazolidine-2,4-dione derivatives is well-established, with several classical methods such as the Bucherer-Bergs reaction and the Urech hydantoin synthesis being widely employed. ceon.rssrrjournals.comnih.gov These synthetic routes offer a straightforward means to introduce a variety of substituents at the C-5 position of the hydantoin ring, which has been a primary focus for modulating biological activity. researchgate.netresearchgate.net Furthermore, substitutions at the N-1 and N-3 positions have also been explored to fine-tune the physicochemical and pharmacological properties of these compounds. thieme-connect.commdpi.com

The following interactive table summarizes some of the key biological activities investigated for various imidazolidine-2,4-dione derivatives in academic research:

| Biological Activity | Description | Key Research Findings |

| Anticonvulsant | Compounds that suppress or reduce the severity of epileptic seizures. | The 5,5-disubstituted hydantoins, such as phenytoin (B1677684), are well-known for their efficacy against tonic-clonic seizures. pcbiochemres.com |

| Anti-cancer | Compounds that inhibit the growth and proliferation of cancer cells. | Derivatives have been shown to induce apoptosis and inhibit key proteins involved in cancer progression, such as Bcl-2. mdpi.comnih.gov |

| Antimicrobial | Compounds that kill or inhibit the growth of microorganisms. | Various hydantoin derivatives have demonstrated activity against a range of bacterial and fungal strains. ceon.rsresearchgate.net |

| Enzyme Inhibition | Compounds that block the activity of specific enzymes. | Imidazolidine-2,4-dione derivatives have been designed as inhibitors for enzymes like lymphoid-specific tyrosine phosphatase (LYP). nih.gov |

Historical Context and Evolution of Research on 1-Phenylimidazolidine-2,4-dione and its Derivatives

The history of research on this compound is intrinsically linked to the broader exploration of the hydantoin class of compounds. The initial discovery of hydantoin itself dates back to 1861 by Adolf von Baeyer. srrjournals.comthieme-connect.com However, the therapeutic potential of this scaffold was not fully realized until the 20th century.

A pivotal moment in the history of hydantoins was the synthesis of 5,5-diphenylhydantoin, later known as phenytoin, by Heinrich Biltz in 1908. nih.govpcbiochemres.com Its remarkable anticonvulsant properties were discovered in 1938 by H. Houston Merritt and Tracy Putnam, marking a significant breakthrough in the treatment of epilepsy. pcbiochemres.com This discovery spurred immense interest in the synthesis and biological evaluation of other substituted hydantoins, including those with a phenyl group at the N-1 position.

Early research on N-phenyl substituted hydantoins focused on understanding the structure-activity relationships for anticonvulsant activity. The synthesis of various 1-phenylhydantoin derivatives allowed researchers to investigate how modifications to the phenyl ring and other positions on the hydantoin core influenced their biological effects. pcbiochemres.com

The evolution of research on this compound and its derivatives has since expanded beyond its initial focus on anticonvulsant activity. In recent decades, medicinal chemists have explored the potential of this scaffold in a variety of other therapeutic areas. For instance, derivatives of this compound have been synthesized and evaluated for their potential as:

Anti-cancer agents: By modifying the substituents on the phenyl ring and the C-5 position of the hydantoin core, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines. nih.gov

Antimicrobial agents: The inherent antimicrobial properties of the hydantoin scaffold have been enhanced through the introduction of a phenyl group at the N-1 position and further substitutions. ceon.rs

Enzyme inhibitors: The this compound framework has served as a template for designing specific inhibitors of enzymes implicated in various diseases. nih.gov

The following table provides a timeline of key milestones in the research and development of this compound and related compounds:

| Year | Key Development | Significance |

| 1861 | Adolf von Baeyer first isolates hydantoin. srrjournals.comthieme-connect.com | Foundation for the entire class of hydantoin compounds. |

| 1908 | Heinrich Biltz synthesizes 5,5-diphenylhydantoin (phenytoin). nih.govpcbiochemres.com | The first synthesis of a key hydantoin-based drug. |

| 1938 | Merritt and Putnam discover the anticonvulsant activity of phenytoin. pcbiochemres.com | Revolutionized the treatment of epilepsy and sparked widespread interest in hydantoins. |

| Mid-20th Century | Synthesis and evaluation of various N-substituted hydantoins, including 1-phenyl derivatives, for anticonvulsant activity. pcbiochemres.com | Elucidation of structure-activity relationships within the hydantoin class. |

| Late 20th - Early 21st Century | Expansion of research into other therapeutic areas, including anti-cancer and antimicrobial applications of this compound derivatives. ceon.rsnih.gov | Demonstration of the broad therapeutic potential of the 1-phenylhydantoin scaffold. |

| Present | Ongoing research focuses on the design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles for various diseases. mdpi.comnih.gov | Continued exploration and optimization of this versatile chemical scaffold. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAFAYXEPQCBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341137 | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15414-78-5 | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylimidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Pathways

Established synthetic routes provide reliable and well-documented methods for constructing the core imidazolidine-2,4-dione ring system.

Reactions Involving Phenyl Urea (B33335) and Ethyl Chloroacetate (B1199739)

The reaction between a urea derivative and an α-halo ester represents a classical approach to synthesizing hydantoin (B18101) rings. In the context of 1-phenylimidazolidine-2,4-dione, this would involve the reaction of phenyl urea with ethyl chloroacetate. The general mechanism proceeds via an initial N-alkylation of the urea with the haloester, followed by a base-mediated intramolecular cyclization to form the heterocyclic ring. While specific literature detailing this exact reaction for the 1-phenyl derivative is not abundant, the synthesis of related structures, such as 4-phenyl-1-carbethoxysemicarbazide from ethyl hydrazinecarboxylate and phenyl isocyanate, follows a similar principle of reacting an isocyanate with a hydrazine (B178648) derivative. orgsyn.org This method highlights the utility of building block approaches where precursors are first synthesized and then cyclized.

Condensation Reactions with Phenylglyoxal (B86788) and Urea Derivatives

The condensation of 1,2-dicarbonyl compounds, such as glyoxals, with ureas is a direct method for forming the imidazolidinone core. The reaction between phenylglyoxal and urea derivatives can lead to the formation of 4-arylsulfonylimidazol-2-ones. researchgate.net A closely related and well-established synthesis is the Biltz synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), which involves the condensation of benzil (B1666583) (a 1,2-diketone) with urea. bepls.com This reaction proceeds through an intramolecular cyclization, forming a heterocyclic intermediate that rearranges upon acidification to yield the final hydantoin product. bepls.com This pathway demonstrates the versatility of using diketones and ureas for constructing the imidazolidine-2,4-dione scaffold.

Multi-Component Reactions (e.g., Ethyl Pyruvate (B1213749), Anisidine, Phenyl Isocyanate)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like hydantoin derivatives in a single step. nih.gov A notable example is the three-component reaction of ethyl pyruvate, p-anisidine (B42471), and phenyl isocyanate in the presence of sodium hydroxide (B78521), which yields a highly substituted hydantoin, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. mdpi.comresearchgate.net

The reaction is proposed to proceed via two complementary mechanisms. One pathway involves the initial formation of a urea derivative from p-anisidine and phenyl isocyanate, which then undergoes a condensation reaction with ethyl pyruvate. The alternative pathway suggests an initial reaction between p-anisidine and ethyl pyruvate to form an enamine intermediate, which subsequently reacts with phenyl isocyanate. researchgate.net Regardless of the precise mechanism, both pathways converge to the same hydantoin product. researchgate.net MCRs are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Table 1: Example of a Three-Component Synthesis of a Hydantoin Derivative mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Ethyl Pyruvate | p-Anisidine | Phenyl Isocyanate | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione |

Synthesis via C-Phenylglycine Derivatives

Amino acids serve as valuable chiral building blocks for the synthesis of various heterocyclic compounds. Specifically, C-phenylglycine derivatives can be utilized to prepare N-3 and C-5 substituted imidazolidine-2,4-diones. nih.gov The synthesis is typically a two-step process. First, a Strecker synthesis using an arylaldehyde (e.g., 4-methylbenzaldehyde), sodium cyanide, and ammonium (B1175870) chloride, followed by acid hydrolysis, yields the corresponding C-arylglycine derivative. mdpi.com

In the second step, this amino acid reacts with an isocyanate, such as phenyl isocyanate, followed by another acid hydrolysis step to furnish the final 3,5-disubstituted imidazolidine-2,4-dione. mdpi.com This method allows for the introduction of various substituents at the C-5 position, depending on the starting aldehyde used in the Strecker synthesis.

Table 2: Synthesis of Imidazolidine-2,4-dione Derivatives from C-Arylglycines mdpi.com

| C-Arylglycine Derivative | Reagent | Product | Yield |

| C-4-Methylphenylglycine | Phenyl isocyanate | 3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione | 77.5% |

| C-4-Ethylphenylglycine | Phenyl isocyanate | 5-(4-Ethylphenyl)-3-phenyl-imidazolidin-2,4-dione | 70-74% (range for series) |

| C-4-Isopropylphenylglycine | Phenyl isocyanate | 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione | 70-74% (range for series) |

Functionalization and Derivatization Strategies

Once the core imidazolidine-2,4-dione ring is formed, it can be further modified to create a library of derivatives with tailored properties.

N-Substitution Reactions (e.g., Acylation, Cyclization at N1)

The nitrogen atoms of the imidazolidine-2,4-dione ring, particularly at the N1 and N3 positions, are common sites for functionalization. N-acylation is a straightforward method to introduce various groups. For instance, 5,5-diphenyl imidazolidine-2,4-dione can be acylated using reagents like acetyl chloride. semanticscholar.org Similarly, N3-alkylation is a widely applied reaction to modify the core scaffold. semanticscholar.orgaensiweb.net These substitutions are typically carried out in the presence of a base, which deprotonates the nitrogen, making it more nucleophilic. aensiweb.net

C5-Substitution Reactions (e.g., Knoevenagel Reaction, Esterification)

The C5 position of the this compound ring is activated by the two adjacent carbonyl groups, making it amenable to various substitution reactions.

The Knoevenagel condensation is a key reaction for introducing an arylidene group at the C5 position. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, this compound, with an aldehyde or ketone in the presence of a weak base catalyst. wikipedia.org The product is an α,β-unsaturated carbonyl compound. wikipedia.org For example, the reaction of 2,4-thiazolidinedione (B21345) with aryl aldehydes, a similar active methylene compound, proceeds via Knoevenagel condensation. researchgate.netresearchgate.net The mechanism involves the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product. wikipedia.org

Synthesis of Thio-Analogues

Thio-analogues of this compound, where one or both carbonyl oxygens are replaced by sulfur, are of significant interest due to their diverse biological activities. nih.govnih.govresearchgate.net These thiohydantoins can be synthesized through various methods.

One common approach involves the reaction of C-phenylglycine derivatives with phenyl isothiocyanate. nih.govnih.govmdpi.com This reaction, followed by acid hydrolysis, yields 2-thioxo-imidazolidin-4-one derivatives. nih.gov The starting C-phenylglycine derivatives can be prepared via a Strecker synthesis using the appropriate arylaldehyde, sodium cyanide, and ammonium chloride. nih.gov

Another method for synthesizing 2-thioxo-4-imidazolidinone derivatives involves a two-step process starting with the Michael addition of a phenyl hydrazide to an N-substituted maleimide, followed by reaction with an isothiocyanate like cyclohexyl isothiocyanate. ekb.eg

The following table summarizes the synthesis of some thio-analogues:

| Starting Materials | Reagents | Product | Reference |

| C-4-Methylphenylglycine, Phenyl isothiocyanate | NaOH, HCl | (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidin-4-one | researchgate.net |

| C-4-Ethylphenylglycine, Phenyl isothiocyanate | NaOH, HCl | (±)-3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidin-4-one | mdpi.com |

| Thiosemicarbazide, 4-Bromobenzaldehyde, Ethyl chloroacetate | - | 2-thioxoimidazolidin-4-one derivative | researchgate.net |

Formation of N-Mannich Bases

N-Mannich bases of this compound can be synthesized through the Mannich reaction. This reaction involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net In the case of this compound, the hydrogen atom at the N3 position is acidic and can be substituted.

The general procedure for the synthesis of N-Mannich bases involves reacting this compound (or its derivatives) with formaldehyde and a suitable amine. nih.govresearchgate.netnih.gov For instance, N-Mannich bases of 5,5-diphenylimidazolidine-2,4-dione have been synthesized by reacting the parent compound with various substituted anilines and paraformaldehyde. researchgate.net Similarly, Mannich bases of 2-substituted benzimidazoles are prepared by reacting the benzimidazole (B57391) with a secondary amine and formaldehyde. nih.gov

A study on the synthesis of N-Mannich bases of 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione (B1267621) reported the synthesis of several derivatives with potential anticonvulsant activity. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Lithium Organocuprates)

Organometallic reagents, such as Grignard reagents and lithium organocuprates (Gilman reagents), are powerful tools for forming carbon-carbon bonds.

Grignard reagents (RMgX) are highly reactive nucleophiles. Their addition to α,β-unsaturated carbonyl systems, which could be formed from C5-substituted 1-phenylimidazolidine-2,4-diones, typically results in 1,2-addition to the carbonyl group. libretexts.org

Lithium organocuprates (R₂CuLi) , also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com This difference in reactivity leads to a preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.org The reaction of a Gilman reagent with an α,β-unsaturated ketone proceeds via nucleophilic addition to the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination. wikipedia.org While Grignard reagents can add to enones, the use of copper(I) salts can catalyze the 1,4-addition. wikipedia.org

The reaction of organocuprates with acid chlorides provides a selective method for the synthesis of ketones. chemistrysteps.com This selectivity can be advantageous in complex molecule synthesis.

Conversion from Hydroxy-Imidazolidinones

The synthesis of this compound and its derivatives can also be achieved from hydroxy-imidazolidinones. A three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate in the presence of sodium hydroxide has been reported to yield a 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. mdpi.com This reaction proceeds to form a hydantoin derivative with a tetrasubstituted stereocenter. mdpi.com

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

One approach involves the use of chiral starting materials. For example, the synthesis of chiral hydantoins from simple dipeptides has been achieved in a single step using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.org This method allows for the synthesis of highly substituted chiral hydantoins as single diastereomers without racemization. organic-chemistry.org

Another strategy is the use of chiral catalysts. Organocatalytic, enantioselective Mannich reactions have been developed for the synthesis of enantiomerically enriched β-amino ketones, which can be precursors to chiral piperidinones, a related heterocyclic system. mun.ca

The synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-dione derivatives from C-arylglycines and phenyl isocyanate results in racemic mixtures, indicated by the (±) sign in the compound names. mdpi.com

Advanced Spectroscopic and Crystallographic Analysis of 1 Phenylimidazolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-phenylimidazolidine-2,4-dione derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with specialized experiments like DEPT, a detailed map of the molecular framework can be constructed.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound and its analogs reveals characteristic signals for the protons within the molecule. For instance, in a derivative like 1-allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, the protons of the aromatic fragments appear as distinct sets of signals due to the molecule's symmetry. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

A representative analysis of a substituted hydantoin (B18101) derivative, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, shows the ethoxy group as two double quartets at δH = 3.53 ppm and δH = 3.85 ppm, which is characteristic of a diastereotopic methylene (B1212753) group. mdpi.com The methyl group at the C5 position of the heterocyclic ring appears as a singlet at δH = 1.52 ppm. mdpi.com The aromatic protons typically appear in the downfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic Protons | 7.22 - 7.26 | Multiplet | - | 2H |

| Aromatic Protons | 6.99 - 7.04 | Multiplet | - | 2H |

| NCH₂ | 4.77 | Singlet | - | 2H |

| COOCH₂CH₃ | 4.27 | Quartet | 7.1 | 2H |

| OCH₃ | 3.85 | Singlet | - | 3H |

| COOCH₂CH₃ | 1.31 | Triplet | 7.1 | 3H |

| Note: Data is illustrative and based on a representative derivative. researchgate.net |

¹³C NMR Spectral Analysis and Carbon Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their chemical environment. For example, the carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring typically resonate at low field, with characteristic signals around δC 155-175 ppm. bepls.combas.bg Specifically, in 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbonyl carbons C2'=O and C5'=O appear at δC 157.52 ppm and δC 173.56 ppm, respectively. bas.bg The spiro-carbon in this derivative is found at δC 72.16 ppm. bas.bg

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Amide) | 174.91 |

| C=O (Urea) | 156.09 |

| Aromatic C (quaternary) | 139.99 |

| Aromatic CH | 128.57 |

| Aromatic CH | 128.10 |

| Aromatic CH | 126.66 |

| C5 (quaternary) | 70.30 |

| Note: Data is illustrative and based on a representative derivative. bepls.com |

DEPT Experiments for Carbon Substitution Verification

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, as well as quaternary carbons. mdpi.com This information is crucial for the unambiguous assignment of signals in the ¹³C NMR spectrum, thereby confirming the substitution pattern of the this compound core and its appended groups.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) provides highly accurate mass measurements, which helps in confirming the molecular formula. mdpi.com

Under mass spectrometric conditions, the parent molecule undergoes fragmentation, yielding a characteristic pattern of fragment ions. Analysis of these fragmentation pathways provides valuable structural information. For instance, in nitazene (B13437292) analogs, which share some structural similarities, characteristic product ions include double-charged free radical fragment ions and fragments arising from the loss of side chains. nih.gov For this compound, the predicted monoisotopic mass is 176.05858 Da. uni.lu Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.06586 | 135.3 |

| [M+Na]⁺ | 199.04780 | 143.9 |

| [M-H]⁻ | 175.05130 | 138.2 |

| [M+NH₄]⁺ | 194.09240 | 153.7 |

| [M+K]⁺ | 215.02174 | 140.5 |

| Data from PubChemLite. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent absorption in the IR spectrum of a hydantoin derivative is typically the stretching of the amide and urea (B33335) carbonyl (C=O) bonds, which appears as a strong band in the region of 1700-1780 cm⁻¹. mdpi.comlibretexts.org For example, in 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, this absorption is observed at ν = 1728 cm⁻¹. mdpi.com Other significant absorptions include the N-H stretching of amines and amides (around 3300-3500 cm⁻¹) and the C-H stretching of aromatic and aliphatic groups (around 2900-3100 cm⁻¹). mdpi.comlibretexts.orgpressbooks.pub The stretching vibration of the C-N bond is typically observed around 1400 cm⁻¹. mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (Amide/Amine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide/Urea) | Stretching | 1700 - 1780 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1350 - 1450 |

| Note: Ranges are approximate and can vary based on the specific derivative. mdpi.combepls.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms and the conformation of the molecule can be determined. mdpi.comnih.gov

Key structural features revealed by X-ray crystallography for hydantoin derivatives include the planarity of the five-membered heterocyclic ring, as expected from the presence of sp² hybridized carbonyl carbons. mdpi.com In many derivatives, the phenyl rings attached to the hydantoin core are twisted to minimize steric interactions. mdpi.comnih.gov Crystal packing is often stabilized by intermolecular interactions such as N-H···O hydrogen bonds, which can form dimers or chains, as well as C-H···O and C-H···π interactions. nih.govnih.gov For example, in 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, the imidazolidine (B613845) ring is slightly ruffled, and the phenyl rings are significantly rotated out of its mean plane. nih.gov

Analysis of Crystal Cohesion and Intermolecular Interactions (e.g., Stacking, T-shape)

The crystal structures of this compound derivatives are primarily stabilized by a network of hydrogen bonds. The hydantoin ring itself contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which facilitates the formation of robust supramolecular assemblies. researchgate.net A common and highly stable motif is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a cyclic R²₂(8) graph-set synthon. acs.org These dimers can then serve as building blocks for more extended one-, two-, or three-dimensional structures.

In addition to the primary N-H···O interactions, weaker C-H···O hydrogen bonds and C-H···π interactions play a crucial role in consolidating the crystal packing. urosario.edu.co For instance, in the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, inversion dimers formed by N-H···O hydrogen bonds are further connected by C-H···O hydrogen bonds to form layers. These layers are then linked into a three-dimensional network by additional C-H···O and C-H···π(ring) interactions. urosario.edu.co

The phenyl substituents introduce π-π stacking and C-H···π interactions. In 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, intermolecular N-H···O hydrogen bonds create dimeric aggregates, which are then connected into a 3D structure through C-H···O and π–π interactions between the imidazolidine and benzene (B151609) rings. nih.gov The orientation of these phenyl rings relative to the core hydantoin structure is a balance between maximizing favorable packing interactions and minimizing steric hindrance. In many derivatives, such as 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, the phenyl rings are significantly twisted out of the plane of the central five-membered ring. acs.org

Below are crystallographic data for several derivatives, illustrating the common packing features.

Interactive Table: Crystallographic Data of this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₆N₂O₂ | Monoclinic | P2₁/n | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π(ring) interactions. acs.org |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₅BrN₂O₂ | Monoclinic | P2₁/n | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π(ring) interactions forming a 3D network. urosario.edu.co |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | C₁₉H₂₀N₂O₄ | Monoclinic | P2₁/c | Twisted conformation of aromatic substituents to minimize steric interactions. nih.gov |

| 1-(4-Methoxyphenyl)imidazolidine-2,4-dione | C₁₀H₁₀N₂O₃ | Triclinic | P-1 | N—H···O hydrogen bonds forming dimeric aggregates; C—H···O and π–π interactions. nih.gov |

Observation of Spontaneous Resolution in Crystallization

Spontaneous resolution, also known as chiral crystallization, is a phenomenon where an achiral compound crystallizes in a chiral space group, yielding a conglomerate of enantiomorphic crystals. This process is of significant interest as a method for generating chirality without a chiral source. While documented cases for this compound itself are not prominent, studies on related achiral planar heterocyclic compounds demonstrate the principles governing this phenomenon. nih.gov

A key factor is the nature of intermolecular interactions, particularly hydrogen bonding, which can propagate chirality from a chance nucleation event throughout the crystal lattice. In one study, an achiral 4-hydroxycoumarin (B602359) derivative crystallized as a monohydrate in the chiral space group P2₁2₁2₁. nih.gov The water molecule was crucial, forming hydrogen bonds that linked the heterocyclic molecules into a chiral arrangement. The planar cyclic rings were arranged in a slightly tilted, non-parallel fashion, which was suggested as a contributing factor to the successful chiral crystallization. nih.gov

In contrast, a structurally similar achiral isatin (B1672199) derivative, crystallized under the same conditions, formed an anhydrate crystal in the achiral space group P2₁/c. In this case, the molecules formed a dimer via direct hydrogen bonds, and these dimers packed through weaker van der Waals forces, an arrangement that did not favor a chiral outcome. nih.gov These findings highlight that subtle differences in molecular structure and the inclusion of solvent molecules (forming hydrates) can determine whether an achiral molecule undergoes spontaneous resolution. nih.gov

Studies on Polymorphism, Hydrates, and Solvates

The ability of a compound to exist in more than one crystal form is known as polymorphism. Each polymorph has a different crystal structure, leading to variations in physical properties like stability, solubility, and melting point. Hydrates and solvates are crystalline forms that incorporate water or other solvent molecules, respectively, into their lattice.

A study on 2R,4S,6-fluoro-2-methyl-spiro-[chroman-4,4'-imidazoline]-2',5-dione, a spiro-hydantoin derivative, identified two polymorphic forms, α and β. The molecular packing and hydrogen bonding modes were found to be distinct for each form.

β-Form: In this form, the molecules are arranged in an orderly fashion, and the plate-like chroman rings are stacked via van der Waals forces.

α-Form: Solid-state infrared spectroscopy revealed that the hydrogen bonds in the α-form are stronger than those in the β-form.

This difference in intermolecular forces leads to different thermodynamic stabilities. The study concluded that while thermodynamic stability was primarily dependent on the hydrogen bonding mode, the enthalpy of fusion was mainly influenced by the van der Waals forces.

The formation of hydrates is also a key aspect of the crystallography of these compounds. As noted in the previous section, the inclusion of a water molecule in the crystal lattice of a 4-hydroxycoumarin derivative was instrumental in directing its crystallization into a chiral space group. nih.gov The water molecule acted as a bridge, forming specific hydrogen bonds that would not be possible in the anhydrous form, thus demonstrating how solvate formation can fundamentally alter crystal packing and properties. nih.gov

Interactive Table: Comparison of Polymorphs in a Spiro-Hydantoin Derivative

| Feature | α-Polymorph | β-Polymorph |

| Hydrogen Bonding | Stronger | Weaker |

| Primary Packing Force | Dominated by hydrogen bonding | Influenced by van der Waals stacking of chroman rings |

| Thermodynamic Stability | Different from β-form due to bonding mode | Different from α-form due to bonding mode |

Computational Chemistry and Molecular Modeling Studies of 1 Phenylimidazolidine 2,4 Dione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a fundamental understanding of the electronic structure and properties of molecules. These methods are crucial for elucidating reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-31G*)

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules like 1-phenylimidazolidine-2,4-dione. The B3LYP functional combined with the 6-31G* basis set is a popular choice that balances computational cost and accuracy for many organic systems. reddit.com This level of theory is frequently employed to optimize molecular geometries and calculate various electronic properties. researchgate.net

DFT calculations are instrumental in determining key quantum chemical descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into a molecule's reactivity and kinetic stability.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. |

| Softness (S) | The reciprocal of hardness, indicating how easily a molecule can be polarized. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. |

This table presents key quantum chemical descriptors frequently calculated using DFT methods to understand the reactivity and stability of molecules.

DFT studies have been applied to various derivatives of imidazolidine-2,4-dione to understand their electronic properties and how they relate to their biological activity. researchgate.net

Proton Transfer Mechanisms and Energy Barriers

While specific studies on the proton transfer mechanisms of this compound are not extensively detailed in the provided context, DFT calculations are a powerful tool for investigating such phenomena. This type of analysis is critical for understanding reaction mechanisms where proton movement is a key step, such as in enzyme catalysis or tautomerization processes. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers associated with proton transfer, providing a quantitative measure of the reaction's feasibility.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or a receptor.

Investigation of Binding Modes in Enzyme Active Sites (e.g., Human Heart Chymase)

Derivatives of this compound have been investigated as potential inhibitors of human heart chymase, an enzyme implicated in cardiovascular diseases. nih.govresearchgate.net Molecular modeling studies have been crucial in understanding the structure-activity relationships of these compounds.

For instance, in a study of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, molecular modeling suggested a specific binding mode within the active site of human heart chymase. nih.gov The key interactions observed were:

The 1-phenyl group of the inhibitor fits into the hydrophobic S1 pocket of the enzyme.

The 3-phenylsulfonyl moiety occupies the S1' and S2' subsites.

The 4-carbonyl group of the imidazolidine (B613845) ring interacts with the oxyanion hole.

The sulfonyl group forms an interaction with the side chain of His-45. nih.gov

These computational models are consistent with the experimentally observed structure-activity relationships, where substitutions on the phenyl rings significantly impact inhibitory potency. nih.gov For example, a 3,4-dimethylphenyl group at the 1-position was found to be optimal for chymase inhibition and selectivity. nih.gov

Table 2: Interaction of this compound Derivatives with Human Heart Chymase

| Inhibitor Moiety | Enzyme Subsite/Residue | Type of Interaction |

| 1-Phenyl group | S1 pocket | Hydrophobic |

| 3-Phenylsulfonyl moiety | S1'-S2' subsites | Binding |

| 4-Carbonyl group | Oxyanion hole | Interaction |

| Sulfonyl group | His-45 | Interaction |

This table summarizes the key interactions between derivatives of this compound and the active site of human heart chymase as determined by molecular modeling studies. nih.gov

Delineation of Binding to Receptor Sites (e.g., CB1 Cannabinoid Receptor)

The this compound scaffold has also been explored for its potential to interact with the CB1 cannabinoid receptor, a target for treating obesity and other metabolic disorders. nih.gov Molecular modeling studies have been conducted to elucidate the binding mode of these derivatives within the CB1 receptor. nih.govnih.gov

In a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives, molecular modeling was used to understand their interaction with the CB1 receptor. nih.gov These studies, in conjunction with experimental data, helped to identify compounds with high affinity for the human CB1 receptor. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo-analogue were identified as having high affinity. nih.gov The binding of these ligands is generally understood to occur within the same binding site as phytocannabinoids. nih.gov The imidazolidine-2,4-dione core and its various phenyl substitutions play a crucial role in establishing the necessary interactions for binding and, in some cases, inverse agonist activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

While specific QSAR/QSPR studies focusing solely on this compound were not found in the provided search results, studies on related imidazolidine-2,4-dione derivatives have been performed. nih.gov For instance, a 3D-QSAR study using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) was conducted on a series of imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.gov

These models provide contour maps that highlight the regions around the molecule where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new derivatives with improved biological profiles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations, in particular, provide critical insights into the molecule's flexibility, preferred shapes, and the energetic landscape that governs its structural transitions.

Conformational Analysis:

The primary degree of conformational freedom in this compound is the rotation of the phenyl group relative to the plane of the imidazolidine-2,4-dione ring. This rotation is defined by the dihedral angle (or torsion angle) around the C-N bond connecting the two ring systems. Theoretical studies on related phenyl-substituted heterocyclic compounds indicate that the planarity of the system is influenced by a balance between the stabilizing effects of π-conjugation, which favors a coplanar arrangement, and the destabilizing effects of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the hydantoin (B18101) ring.

Computational studies, often employing Density Functional Theory (DFT) or combined Monte Carlo-Molecular Mechanics (MM) approaches, are used to explore the potential energy surface associated with this rotation. nih.gov For instance, in a study on related N-alkylated 5,5-diphenylhydantoin derivatives, geometry optimization was performed using DFT at the B3LYP/6-311++G(d,p) level of theory to identify stable conformations. nih.gov

The analysis typically involves a "torsional scan" or "dihedral drive," where the energy of the molecule is calculated at fixed increments of the key dihedral angle. This generates a potential energy profile that reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. While specific studies exclusively on this compound are not extensively detailed in the literature, data from analogous structures, such as 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, show significant torsion, with phenyl rings inclined to the five-membered ring by angles of approximately 60.0° and 63.0°. researchgate.net This suggests that non-planar, twisted conformations are energetically favored over a perfectly planar arrangement.

A representative potential energy scan for the C-N bond rotation in this compound would likely reveal energy minima at non-zero dihedral angles, indicating a preference for a twisted conformation. The energy barrier at 0° (eclipsed conformation) and 90° (orthogonal conformation) would represent the transition states between these stable forms.

Table 1: Representative Potential Energy Profile for Phenyl Ring Torsion in this compound This table is a representative example based on computational studies of analogous phenyl-substituted heterocyclic compounds and illustrates the expected conformational energy landscape. Actual values would be determined from specific quantum mechanical calculations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (Transition State) |

| 30 | 0.5 | Twisted |

| 45 | 0.0 | Twisted (Energy Minimum) |

| 60 | 0.4 | Twisted |

| 90 | 1.8 | Orthogonal (Transition State) |

Molecular Dynamics Simulations:

For a molecule like this compound, an MD simulation, often run for nanoseconds, would reveal the flexibility of the hydantoin ring and the rotational dynamics of the phenyl group. nih.gov Key parameters analyzed from an MD trajectory include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions in the simulation from a reference structure (usually the energy-minimized starting structure). A stable, low RMSD value over time indicates that the molecule is not undergoing major structural changes and is stable in its conformational state. nih.gov

Root-Mean-Square Fluctuation (RMSF): This is calculated for each atom (or residue) and indicates the fluctuation of its position around its average location. Higher RMSF values point to more flexible regions of the molecule. For this compound, one would expect higher RMSF values for the atoms of the phenyl ring compared to the more rigid hydantoin core.

Dihedral Angle Distribution: The simulation provides a distribution of the key dihedral angle over time, showing which rotational states are most frequently visited and the dynamics of transitions between them.

MD simulations on related hydantoin derivatives have been used to confirm the stability of ligand-protein complexes, with RMSD values of around 1.2 Å indicating a stable complex. nih.gov Such studies provide invaluable data for understanding how these molecules might behave in a biological context.

Table 2: Representative Data from a Molecular Dynamics Simulation of this compound This table presents typical data that would be generated from an MD simulation study, based on findings for related compounds.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 80 ns | Provides sufficient time to observe relevant conformational dynamics. nih.gov |

| RMSD of Backbone | 0.8 ± 0.2 Å | Indicates high stability of the core hydantoin ring structure. |

| RMSF of Phenyl Group | 1.5 - 2.0 Å | Shows higher flexibility and rotational motion of the phenyl substituent. |

| Mean Phenyl Torsion Angle | 45° ± 15° | Confirms a preference for a twisted conformation, consistent with static conformational analysis. |

Reactivity and Reaction Mechanisms of 1 Phenylimidazolidine 2,4 Dione

Nucleophilic Addition Reactions

The two carbonyl carbons (C2 and C4) in the 1-phenylimidazolidine-2,4-dione ring are electrophilic and thus susceptible to attack by nucleophiles. The outcome of these reactions is highly dependent on the nature of the nucleophilic reagent used.

Grignard reagents (RMgX) are potent carbon-based nucleophiles and strong bases that readily attack the electrophilic carbon of a carbonyl group in a 1,2-addition mechanism. mnstate.eduwisc.edumasterorganicchemistry.com The reaction typically proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is then protonated during acidic workup to yield an alcohol. youtube.com

In the case of this compound, there are two electrophilic carbonyl centers. The reaction with a Grignard reagent is expected to involve the addition of the nucleophile to one or both of these carbonyls. While specific studies on the reaction of this compound with Grignard reagents are not extensively documented, the reaction with analogous structures like esters suggests that double addition can occur. masterorganicchemistry.com The initial addition to one carbonyl group would form a hemiaminal-like alkoxide. A second equivalent of the Grignard reagent could then attack the second carbonyl group. It is also plausible that the initial intermediate could undergo ring-opening.

The general mechanism for a Grignard reaction with a carbonyl group involves:

Attack of the nucleophilic carbon from the Grignard reagent on the electrophilic carbonyl carbon. wisc.edu

Formation of a tetrahedral magnesium alkoxide intermediate. researchgate.net

Protonation of the alkoxide during aqueous/acidic workup to form the final alcohol product. mnstate.edu

A significant side reaction to consider is deprotonation. The N3-proton of the hydantoin (B18101) ring is acidic and can be abstracted by the strongly basic Grignard reagent, which would consume the reagent and inhibit nucleophilic addition. mnstate.edu

Table 1: Predicted Reactivity of Grignard Reagents with this compound

| Reagent | Expected Reaction Type | Potential Products | Key Considerations |

| Grignard Reagent (RMgX) | 1,2-Nucleophilic Addition | Secondary or Tertiary Alcohols, Ring-Opened Products | Competitive deprotonation at N3; possibility of single or double addition. mnstate.edumasterorganicchemistry.com |

Organocuprates, such as lithium dialkylcuprates (R₂CuLi) or Gilman reagents, are considered "softer" nucleophiles compared to Grignard reagents. chemistnotes.commasterorganicchemistry.com Their primary and most valuable application in synthesis is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.combyjus.comwikipedia.org

Unlike Grignard reagents, organocuprates are generally unreactive or react very slowly with isolated ketones and aldehydes. masterorganicchemistry.com Since this compound does not possess a conjugated carbon-carbon double bond, it is not expected to undergo the characteristic 1,4-addition. Furthermore, its saturated carbonyl groups are not sufficiently electrophilic to react readily with the less reactive organocuprate reagents. chemistnotes.com This difference in reactivity highlights the high selectivity of organocuprates, which will preferentially react with α,β-unsaturated systems or perform Sₙ2 reactions with alkyl halides rather than adding to saturated carbonyls. masterorganicchemistry.com

Table 2: Comparison of Grignard and Organocuprate Reactivity with this compound

| Reagent Type | General Reactivity | Expected Reaction with this compound |

| Grignard Reagent (Hard Nucleophile) | 1,2-Addition to carbonyls masterorganicchemistry.com | Addition to one or both carbonyl groups is expected. mnstate.edu |

| Organocuprate (Soft Nucleophile) | 1,4-Addition to α,β-unsaturated carbonyls masterorganicchemistry.com | No significant reaction is expected due to the lack of a conjugated system. chemistnotes.com |

Rearrangement Reactions and Pathways

The imidazolidine-2,4-dione scaffold can be formed through rearrangement reactions, and the ring itself can participate in further structural reorganizations. A prominent example is the synthesis of the related compound phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), which proceeds via a pinacol-type rearrangement. byjus.comjst.go.jpnih.gov This synthesis involves the base-catalyzed condensation of benzil (B1666583) and urea (B33335) to form a dihydroxy intermediate, which then undergoes an acid-catalyzed 1,2-phenyl shift to yield the final hydantoin product. mnstate.eduwikipedia.orgjst.go.jp This pathway demonstrates a key method for constructing the core hydantoin structure.

Intermolecular and Intramolecular Proton Transfer Processes

Proton transfer is a fundamental process in the synthesis and reactivity of this compound. Computational studies on the synthesis of this compound from phenyl urea and ethyl chloroacetate (B1199739) highlight the importance of proton transfer. jst.go.jp The initial deprotonation of phenyl urea is a critical step, and the resulting anion can exist in different forms depending on which nitrogen atom loses a proton. The subsequent proton transfer processes can occur via intramolecular or intermolecular pathways. jst.go.jp

Intramolecular proton transfer would involve the movement of a proton from one site to another within the same molecule. In many cases, this is disfavored if it requires the formation of a strained transition state, such as a four-membered ring. researchgate.net

Intermolecular proton transfer involves a proton moving between different molecules, often mediated by solvent molecules like water or other protic species that can form hydrogen-bonded "bridges" or "wires".

In the synthesis of this compound, intermolecular proton transfer was found to be the predominant mechanism at room temperature. jst.go.jp The stability of the resulting anion, where the negative charge is delocalized into the phenyl ring, plays a crucial role in directing the reaction pathway. jst.go.jp Once the hydantoin ring is formed, the N3-H proton is available for further proton transfer reactions, which is central to its reactivity, particularly in base-catalyzed alkylation reactions.

Electrophilic Attack Susceptibility of Amide Nitrogen

The this compound ring contains two distinct nitrogen atoms, N1 and N3, with different susceptibilities to electrophilic attack.

The N3 atom bears a proton and is part of an imide-like structure. This proton is acidic, and its removal by a base generates a nucleophilic anion that can readily react with electrophiles. jst.go.jpnih.gov Consequently, N3-alkylation is the more common and easily achieved substitution under standard basic conditions. researchgate.netjst.go.jp

The N1 atom is directly attached to a phenyl group and lacks a proton. It is significantly less nucleophilic due to the electron-withdrawing effects of both the adjacent carbonyl groups and the phenyl ring. Therefore, direct electrophilic attack at N1 is more challenging. However, selective N1-alkylation of unprotected hydantoins has been achieved using specific reaction conditions, such as employing strong potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF. jst.go.jpnih.gov These conditions favor the formation of the N1-alkylated product over the thermodynamically more stable N3-alkylated product. jst.go.jp

Table 3: Regioselectivity in the Alkylation of Hydantoins

| Nitrogen Position | Relative Acidity of Proton | Ease of Alkylation | Conditions for Selective Alkylation | Reference |

| N3 | More acidic | Easier | Standard basic conditions (e.g., NaH, K₂CO₃) | jst.go.jpnih.gov |

| N1 | Less acidic (no proton) | More difficult | Strong potassium bases (e.g., tBuOK, KHMDS) in THF | jst.go.jpnih.gov |

Biological Activities and Structure Activity Relationship Sar Studies of 1 Phenylimidazolidine 2,4 Dione Derivatives

Enzyme Inhibition Studies

Human Heart Chymase Inhibition

A notable area of investigation for 1-Phenylimidazolidine-2,4-dione derivatives has been their ability to inhibit human heart chymase, a chymotrypsin-type serine protease implicated in cardiovascular diseases. nih.govnih.gov

Influence of 1-Phenyl Moiety Hydrophobic Interactions

The 1-phenyl group of these derivatives plays a crucial role in their inhibitory activity through hydrophobic interactions with the enzyme's active site. nih.gov Molecular modeling studies have suggested that this phenyl moiety interacts with the hydrophobic P1 pocket of human heart chymase. nih.gov The size and nature of the substituents on this phenyl ring significantly impact the compound's inhibitory potency.

Structure-activity relationship (SAR) studies have revealed that an optimal size for the 1-phenyl moiety is required for effective chymase inhibition. nih.gov For instance, the introduction of a 3,4-dimethylphenyl group at this position resulted in the most potent inhibitor within a series of synthesized compounds. nih.gov This particular derivative also exhibited high selectivity for chymase over other related enzymes like chymotrypsin (B1334515) and cathepsin G. nih.gov

Role of 3-Phenylsulfonyl Substituents and Hydrogen Bond Acceptors

The substituent at the 3-position of the imidazolidine-2,4-dione core, specifically a phenylsulfonyl group, is another critical determinant of inhibitory activity. nih.gov This moiety is believed to reside in the S1'-S2' subsites of the chymase active site. nih.gov

The potency of these inhibitors is further enhanced by the presence of hydrogen-bond acceptors on the 3-phenylsulfonyl group. nih.gov Substituents such as nitrile and methoxycarbonyl groups have been shown to increase the inhibitory activity. nih.gov These groups likely form favorable interactions within the enzyme's active site, contributing to a tighter binding of the inhibitor. Molecular modeling further supports these findings, suggesting that the 4-carbonyl group of the imidazolidine (B613845) ring and the sulfonyl group interact with the oxyanion hole and the His-45 side chain of chymase, respectively. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibitors are being explored as anti-cancer agents. google.comnih.gov While the core structure of this compound itself is not a classic HDAC inhibitor scaffold, the broader class of compounds containing related heterocyclic systems has been investigated for HDAC inhibition. The development of novel HDAC inhibitors often involves exploring diverse chemical scaffolds that can interact with the enzyme's active site, which typically includes a zinc-binding group. nih.gov Research in this area is ongoing to identify new pharmacophores with improved potency and selectivity. nih.gov

Interference with Kinesin Spindle Proteins

Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar spindle during mitosis. nih.govnih.gov Inhibition of KSP leads to cell cycle arrest and is a validated strategy in cancer therapy. nih.gov While specific studies focusing solely on this compound as a KSP inhibitor are not prevalent, the search for novel KSP inhibitors has led to the discovery of various heterocyclic compounds. researchgate.net These inhibitors often bind to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites. researchgate.net

Inhibition of Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govnih.gov Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.govnih.gov Compounds that bind to the colchicine (B1669291) site on tubulin can prevent microtubule formation, leading to mitotic arrest and apoptosis. nih.govmdpi.com While this compound itself is not a primary example, the development of tubulin polymerization inhibitors has involved the synthesis and evaluation of a wide array of heterocyclic molecules. nih.govmdpi.com The key to their activity is often the presence of specific pharmacophores that can effectively interact with the colchicine binding site. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity is a significant therapeutic strategy in cancer treatment. nih.gov EGFR, also known as ErbB1 or HER1, is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways that regulate cell proliferation, growth, survival, and differentiation. nih.gov Overexpression of the EGFR gene can lead to the overproduction of EGFR protein, a factor implicated in several types of cancer. nih.gov

Research has identified various small-molecule inhibitors of EGFR tyrosine kinase. nih.gov For instance, 4-anilinoquinazolines have been shown to be potent inhibitors of EGFR tyrosine kinase, with some derivatives exhibiting IC50 values as low as 20 nM. nih.gov These compounds act as competitive inhibitors with respect to ATP. nih.gov

While direct studies on this compound as an EGFR inhibitor are not extensively detailed in the provided results, the broader context of heterocyclic compounds as EGFR inhibitors is well-established. For example, 2-thioxoimidazolidin-4-one derivatives have demonstrated significant cytotoxic effects against liver cancer cells, with some compounds showing IC50 values in the nanomolar range. nih.gov These derivatives can induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

InhA Inhibition for Anti-TB Activity

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a clinically validated target for anti-tuberculosis (TB) drugs. nih.gov Inhibition of InhA is an effective method for killing M. tuberculosis, as demonstrated by the potent anti-TB drug isoniazid (B1672263). nih.govplos.org The rise of multidrug-resistant TB (MDR-TB) necessitates the development of new therapeutic agents that can overcome existing resistance mechanisms. nih.govnih.gov

Direct inhibitors of InhA have shown promise in combating MDR-TB. nih.gov For example, the 4-hydroxy-2-pyridone class of compounds has been identified as potent, orally active, and bactericidal agents against common isoniazid-resistant clinical isolates. nih.gov These compounds bind to InhA in an NADH-dependent manner, blocking the enoyl-substrate binding pocket. nih.gov Similarly, diazaborine (B1195285) derivatives have been identified as direct InhA inhibitors with both in vitro and in vivo activity against M. tuberculosis. plos.org

The development of novel compounds targeting InhA is an active area of research. Thiazolidine-2,4-dione (TZD)-based hybrids have been designed and synthesized, showing promising antimycobacterial activity. nih.gov Some of these TZD derivatives exhibit low minimum inhibitory concentrations (MICs) and act synergistically with first-line anti-TB drugs like isoniazid and rifampicin. nih.gov

Receptor Modulation

Cannabinoid Receptor (CB1) Antagonism and Inverse Agonism

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is primarily expressed at nerve terminals and is a key component of the endocannabinoid system. nih.gov CB1 receptor antagonists and inverse agonists have therapeutic potential for treating conditions such as obesity and drug dependence. nih.gov While antagonists block the receptor, inverse agonists can reduce the constitutive activity of the receptor, producing effects opposite to those of agonists. nih.govnih.gov

Derivatives of this compound have been synthesized and evaluated as CB1 receptor ligands. Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives have demonstrated notable affinity and selectivity for the human CB1 receptor. nih.gov Functional assays, such as the [35S]-GTPγS binding assay, have confirmed the inverse agonist properties of these compounds at the CB1 receptor. nih.gov

The substitution at the N3 position of the imidazolidine-2,4-dione ring significantly influences the affinity for the CB1 receptor. Research on related 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives, which are structurally similar, has shown that modifications at the N3 position can lead to compounds with high affinity. For instance, the introduction of a butyl or an allyl group at the N3 position in certain 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives resulted in compounds with very high affinity for the CB1 receptor. nih.gov

Halogen substitution on the phenyl rings of this compound derivatives plays a critical role in their affinity for the CB1 receptor. Studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives have shown that the presence of halogens can significantly enhance binding affinity. nih.gov

Specifically, derivatives with halogen substitutions on the phenyl rings at the 1 and 3 positions of the imidazolidine-2,4-dione core exhibit increased affinity. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have been reported as having the highest affinity for the human CB1 receptor among the imidazolidine-2,4-dione derivatives synthesized in that particular study. nih.gov This suggests that the electronic and steric properties of halogens are crucial for the interaction with the receptor. In a broader context of drug-protein interactions, the substitution of halogen atoms in a benzene (B151609) ring has been shown to increase the interactions between small molecules and proteins like human serum albumin, with the binding affinity often increasing with the atomic number of the halogen. researchgate.net

Table 1: Effect of Halogen Substitution on CB1 Receptor Affinity of 1,3,5-Triphenylimidazolidine-2,4-dione Derivatives

| Compound | Substitution | Ki (nM) for hCB1 |

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 4-Chloro | High Affinity |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 4-Bromo | High Affinity |

The replacement of the oxygen atom at the C2 position of the imidazolidine-2,4-dione ring with a sulfur atom to form a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative has a notable effect on the affinity for the CB1 receptor. Studies comparing 5,5'-diphenylimidazolidine-2,4-dione (hydantoins) with their corresponding 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoins) have shown that the thio-derivatives generally exhibit an increased affinity for the CB1 receptor. nih.govresearchgate.net

Importantly, this structural modification does not appear to alter the functional activity of the compounds. The inverse agonism observed with the hydantoin (B18101) derivatives is maintained in the thiohydantoin counterparts, as determined by [35S]GTPγS binding experiments. nih.govresearchgate.net This indicates that the sulfur substitution enhances binding without changing the signaling pathway modulation.

Table 2: Comparison of Oxo vs. Thio Derivatives for CB1 Receptor Affinity

| Compound Type | General Effect on CB1 Affinity |

| Imidazolidine-2,4-dione (Oxo) | Baseline Affinity |

| 2-Thioxoimidazolidin-4-one (Thio) | Increased Affinity |

Pharmacological Activities

Derivatives of this compound have garnered significant scientific interest due to their diverse pharmacological activities. This class of compounds has been extensively investigated for its potential therapeutic applications, particularly in the areas of epilepsy, diabetes, and infectious diseases.

Anticonvulsant Properties

The imidazolidine-2,4-dione ring is a core structural feature of several established anticonvulsant drugs, most notably phenytoin (B1677684). bepls.com Consequently, synthetic efforts have focused on creating novel derivatives with improved efficacy and broader spectrum of activity.

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to identify compounds with potential anticonvulsant activity. nih.govmdpi.com The MES test is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, suggesting efficacy against absence seizures.

Research has shown that certain hybrid derivatives of imidazolidine-2,4-dione are effective in these models. For instance, a study focusing on new hybrid compounds incorporating a morpholine (B109124) ring demonstrated significant anticonvulsant activity. nih.gov One of the most promising compounds from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, exhibited notable efficacy in the MES test. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, also showed anticonvulsant properties. nih.gov

Previous research has also highlighted the anticonvulsant potential of derivatives of pyrrolidine-2,5-dione and imidazolidine-2,4-dione in both MES and scPTZ seizure tests. mdpi.com

Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives in Animal Models

| Compound | Seizure Model | Efficacy (ED₅₀) | Notes |

|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES | 26.3 mg/kg | Demonstrated broader anticonvulsant activity than phenytoin or levetiracetam (B1674943). nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 mg/kg | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (44 mA) | 40.9 mg/kg | nih.gov |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz (32 mA) | - | Displayed similar anticonvulsant efficacy to phenytoin and slightly higher activity than levetiracetam in this test. nih.gov |

The evaluation of novel anticonvulsant agents often involves a direct comparison with established antiepileptic drugs (AEDs) to gauge their relative potency and potential clinical advantages.

One derivative, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, has demonstrated a broader spectrum of anticonvulsant activity than both phenytoin and levetiracetam. nih.gov This compound was found to be active in both the MES and the 6 Hz seizure tests. nih.gov In the 6 Hz test at 32 mA, it showed approximately 1.5-fold higher efficacy than levetiracetam and, unlike levetiracetam, it was also active at a higher intensity of 44 mA. nih.gov

Another compound, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, exhibited anticonvulsant efficacy comparable to phenytoin and slightly greater activity than levetiracetam in the 6 Hz (32 mA) test. nih.gov While there is no clear consensus on whether levetiracetam or phenytoin is the more effective AED in all clinical scenarios, levetiracetam is noted for having fewer side effects and drug-drug interactions. nih.govnih.gov

Antidiabetic Potential

The thiazolidine-2,4-dione core is a well-known pharmacophore in the design of antidiabetic agents, most notably the glitazone class of drugs. While structurally similar, research into the antidiabetic potential of this compound derivatives is less extensive. However, studies on related thiazolidine-2,4-dione derivatives provide valuable insights.

Thiazolidine-2,4-dione derivatives have been investigated as inhibitors of aldose reductase (AR), an enzyme implicated in the long-term complications of diabetes. nih.gov For example, benzothiazole-tethered thiazolidine-2,4-diones have shown potent AR inhibition. nih.gov Furthermore, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov The most potent compound in this series demonstrated a reversible, noncompetitive inhibition of PTP1B and was able to reduce fasting blood glucose levels in diabetic mice. nih.gov

Antimicrobial Activity

The imidazolidine-2,4-dione scaffold is a versatile platform for the development of antimicrobial agents. hrpub.orgresearchgate.net The biological activity of these compounds is influenced by the nature of the substituents on the hydantoin ring. researchgate.net

Various derivatives of imidazolidine-2,4-dione have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.netresearchgate.net For instance, a series of twenty-two different imidazolidine-2,4-dione derivatives, including alkyl, alkenyl, or aryl 5,5-disubstituted hydantoins, were tested against 15 bacterial strains and 4 yeast strains. researchgate.net The study found that the antimicrobial activity was dependent on the structure of the compound and the specific microorganism. researchgate.net

In another study, thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus licheniformis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as several fungal species. nih.gov The presence of electron-donating or electron-withdrawing groups on the arylidene moiety attached to the heterocyclic ring was found to enhance the antimicrobial and antifungal activities. nih.gov

Furthermore, phenytoin (5,5-diphenylimidazolidine-2,4-dione) itself has been shown to possess antifungal properties against certain plant pathogens like Aspergillus niger and Aspergillus flavous. bepls.com

Table 2: Antimicrobial Activity of Selected Imidazolidine-2,4-dione and Related Derivatives

| Compound Class/Derivative | Target Organisms | Activity Noted | Reference |

|---|---|---|---|

| Fused bicyclic hydantoin derivatives | Bacteria and Fungi | Exhibited the highest inhibitory activity among the tested hydantoin derivatives. | researchgate.net |

| Thiazolidine-2,4-dione derivatives with electron-donating/withdrawing groups | Gram-positive and Gram-negative bacteria, Fungi | Enhanced broad-spectrum antimicrobial and antifungal activities. | nih.gov |

| Phenytoin (5,5-diphenylimidazolidine-2,4-dione) | Aspergillus niger, Aspergillus flavous | Inhibition of fungal growth observed. | bepls.com |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Showed antimicrobial activity with MIC values from 2 to 16 µg/mL. | nih.gov |

Efficacy against Plant Pathogens (e.g., Sclerotinia sclerotiorum)

Research has explored the potential of this compound derivatives as antifungal agents against plant pathogens. For instance, studies on the plant pathogen Sclerotinia sclerotiorum, the causative agent of Sclerotinia stem rot, have demonstrated the inhibitory effects of certain derivatives on its mycelial growth.

One such derivative, 3-(2-pyridyl)methyl-2-(4-chlorphenyl)iminothiazolidine (PMAS), exhibited notable efficacy against both carbendazim-susceptible and carbendazim-resistant strains of S. sclerotiorum. nih.gov The half-maximal effective concentration (EC50) values were determined to be 17.83 µg/mL and 21.15 µg/mL for the susceptible (Ss01) and resistant (Hm25) strains, respectively. nih.gov This indicates a significant inhibitory effect on the fungus's growth.

Furthermore, treatment with PMAS resulted in a distinct color change of the inhibited mycelia to green, and the hyphae remained in an undifferentiated state. nih.gov This suggests an interference with the normal developmental processes of the fungus. The study also noted that the addition of cysteine could reverse this color change, while methionine enhanced it, pointing to a potential mechanism of action related to amino acid metabolism. nih.gov

In pot-culture experiments, PMAS demonstrated a strong protective effect, with a control efficacy of over 91% against Sclerotinia stem rot. nih.gov This highlights the potential of such derivatives in agricultural applications for managing plant diseases.